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Compound of Interest

Compound Name: L-Proline, L-valyl-L-tyrosyl-
CAS No.: 68076-97-1
Cat. No.: B1610432
Get Quote
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Executive Summary

Val-Tyr-Pro (VYP) is a bioactive tripeptide identified as an Angiotensin I-Converting Enzyme
(ACE) inhibitor.[1] Originally characterized as a fragment of

-casein (f59-61), it has also been isolated from Agaricus bisporus (mushroom) hydrolysates
and synthetic libraries. While less potent than the canonical lactotripeptides (VPP and IPP),
VYP offers a distinct SAR profile due to the inclusion of a central aromatic Tyrosine residue,
which introduces unique

-stacking capabilities within the ACE active site.

Sequence: Valine-Tyrosine-Proline[2]

Molecular Weight: 377.44 g/mol

Primary Target: Angiotensin I-Converting Enzyme (EC 3.4.15.1)[3]
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Reference: ~379 uM (Synthetic/Casein-derived)[4]

Molecular Architecture & SAR Analysis

The potency of VYP is governed by the tripartite interaction of its residues with the S1, S1', and
S2' subsites of the ACE active cleft.

Residue-Specific Contributions
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Tyr520). The C-
terminal carboxylate
coordinates with the

active site Zinc ion (

) or interacts with
Arg522, locking the

peptide in place.

The "Proline Anchor" Hypothesis

The C-terminal Proline is the most significant determinant of VYP's stability and activity. ACE
prefers substrates/inhibitors with hydrophobic amino acids at the C-terminus. Proline confers
resistance to digestive proteases (proline-specific peptidases are rare in the stomach),
enhancing the peptide's potential bioavailability compared to non-Proline peptides.

Mechanistic Enzymology

VYP functions primarily as a competitive inhibitor, preventing Angiotensin | from entering the
catalytic channel.

Binding Mechanism

 Zinc Coordination: The carboxyl group of the C-terminal Proline interacts with the catalytic

ion (held by His383, His387, Glu411 in ACE). This disrupts the polarization of the water
molecule required for peptide bond hydrolysis.

e Subsite Occupancy:
o Val occupies the S1 pocket.
o Tyr spans the active cleft, likely interacting near the S1' region.

o Pro deeply inserts into the S2' hydrophobic pocket.

Visualization: SAR Interaction Logic

The following diagram illustrates the logical flow of VYP's interaction with the ACE active site.
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Caption: Schematic representation of Val-Tyr-Pro residues interacting with specific ACE active
site domains.

Experimental Validation Framework

To validate the SAR and efficacy of VYP, the following standardized protocols are
recommended. These ensure reproducibility and data integrity.

In Silico Molecular Docking Protocol

Before wet-lab synthesis, binding affinity is predicted computationally.
o Ligand Preparation: Construct VYP structure; minimize energy using MM2 force field.

» Receptor Preparation: Retrieve Human ACE crystal structure (PDB ID: 1086 or 108A).
Remove water molecules; retain cofactor

» Grid Generation: Center grid box on the active site coordinates (x: 40.2, y: 39.1, z: 45.3).
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» Docking: Use AutoDock Vina or Gold.
o Metric: Look for binding energy < -8.0 kcal/mol.

o Validation: Check for H-bonds < 3.5A between Pro-COOH and

In Vitro ACE Inhibition Assay (HPLC Method)

This method avoids the interference common in spectrophotometric assays.
Reagents:

e Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer.

e Enzyme: ACE (from rabbit lung), 0.1 U/mL.

e Inhibitor: VYP (synthesized or purified), varying concentrations (10 uM - 1000 puM).
Workflow:

e Incubation: Mix 50 uL HHL + 10 pL VYP solution. Pre-incubate at 37°C for 5 min.

Initiation: Add 10 pL ACE enzyme solution. Incubate at 37°C for 30 min.

Termination: Stop reaction with 100 pL 1M HCI.

Separation: Inject 20 pL into RP-HPLC (C18 column).
o Mobile Phase: 50% Methanol / 50% Water (0.1% TFA).

o Detection: UV at 228 nm.

Calculation: Monitor the peak area of Hippuric Acid (HA).

Purification Workflow Visualization
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Caption: Step-by-step purification workflow to isolate VYP from complex protein hydrolysates.
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Stability & Bioavailability

A critical advantage of VYP over longer peptides is its resistance to digestive degradation.

o Gastrointestinal Stability: The C-terminal Proline confers resistance to carboxypeptidases.
However, the Val-Tyr bond may be susceptible to pepsin or chymotrypsin.

» Bioavailability: As a tripeptide, VYP can potentially be absorbed intact via the PepT1
transporter in the intestinal epithelium, although its bioavailability is generally lower than the
highly stable VPP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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